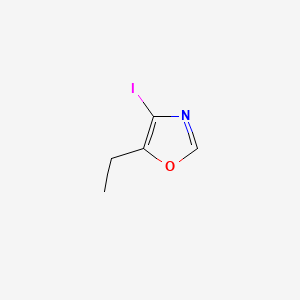

5-Ethyl-4-iodo-1,3-oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6INO |

|---|---|

Molecular Weight |

223.01 g/mol |

IUPAC Name |

5-ethyl-4-iodo-1,3-oxazole |

InChI |

InChI=1S/C5H6INO/c1-2-4-5(6)7-3-8-4/h3H,2H2,1H3 |

InChI Key |

PQEQTQHGSBUAIE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=CO1)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Ethyl 4 Iodo 1,3 Oxazole

Direct Annulation Strategies for 1,3-Oxazole Ring Formation

The formation of the 5-ethyl-1,3-oxazole scaffold is the initial critical step. Direct annulation strategies involve the construction of the heterocyclic ring from acyclic precursors in a single or multi-step sequence. The choice of methodology often depends on the availability of starting materials and the desired functional group tolerance.

Metal-Catalyzed Cyclization Approaches

Transition metal catalysis offers mild and efficient pathways to substituted oxazoles. Catalysts based on gold, copper, palladium, and calcium have been successfully employed in cyclization reactions to form the oxazole (B20620) nucleus. nih.govorganic-chemistry.orgnih.gov These methods often involve the activation of alkynes, amides, or other precursors to facilitate the ring-closing process.

Gold and copper catalysts are particularly effective in mediating the cyclization of N-propargylamides. organic-chemistry.org For instance, gold(I)-catalyzed oxidative annulation can assemble 5-amino-1,3-oxazoles from ynamides and nitriles. organic-chemistry.org Similarly, copper-catalyzed [3+2] annulation provides a route to oxazoles from iodonium-phosphonium hybrid ylides and amides. organic-chemistry.org Palladium catalysts are utilized in coupling reactions followed by in-situ cyclization of N-propargylamides with aryl iodides to yield 2,5-disubstituted oxazoles. organic-chemistry.org More recently, sustainable main group metals like calcium have been used to catalyze the elimination-cyclization of N-acyl-N,O-acetals with isocyanides, affording densely functionalized 5-aminooxazoles rapidly and in high yields. nih.govnih.gov

| Catalyst System | Substrate Examples | Reaction Type | Product Substitution |

| Gold (Au) Catalysis | Ynamides, Nitriles, N-propargylamides | Oxidative Annulation / Heterocyclization | 5-Amino-1,3-oxazoles, 5-Oxazole ketones |

| Copper (Cu) Catalysis | α-Diazoketones, Amides, Arylacetylenes, α-Amino acids | Annulation / Oxidative Cyclization | 2,4-Disubstituted oxazoles, 2,5-Disubstituted oxazoles |

| Palladium (Pd) Catalysis | N-propargylamides, Aryl iodides | Coupling and Cyclization | 2,5-Disubstituted oxazoles |

| Calcium (Ca) Catalysis | N-acyl-N,O-acetals, Isocyanides | Elimination-Cyclization | 5-Aminooxazoles |

Metal-Free Cyclization Approaches

Metal-free strategies provide an alternative to transition-metal catalysis, avoiding potential metal contamination in the final products. acs.org These methods often rely on the use of common reagents like iodine, hypervalent iodine compounds, or Brønsted acids to promote cyclization. organic-chemistry.org

One prominent method is the iodine-catalyzed tandem oxidative cyclization, which can produce 2,5-disubstituted oxazoles from aromatic aldehydes and other readily available starting materials under mild conditions. acs.org Hypervalent iodine reagents, such as PhI(OTf)₂, can mediate the intramolecular oxidative cyclization of N-styrylbenzamides to give 2,5-disubstituted oxazoles in very short reaction times. organic-chemistry.org Another approach involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aldehydes, known as the Van Leusen oxazole synthesis, which is catalyzed by a base and yields 5-substituted oxazoles. organic-chemistry.orgnih.gov

| Reagent/Condition | Substrate Examples | Reaction Type | Product Substitution |

| Molecular Iodine (I₂) | Aromatic aldehydes, Amines | Tandem Oxidative Cyclization | 2,5-Disubstituted oxazoles |

| Hypervalent Iodine | N-styrylbenzamides, Enamides | Intramolecular Oxidative Cyclization | 2,5-Disubstituted oxazoles |

| Base (e.g., K₂CO₃) | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Van Leusen Reaction | 5-Substituted oxazoles |

| Brønsted Acid (TfOH) | Alkynes, Nitriles | Metal-Free Annulation | 2,4,5-Trisubstituted oxazoles |

Mechanistic Pathways of Oxazole Ring Closure Relevant to 5-Ethyl Substitution

The regiochemical outcome of the cyclization, particularly the placement of the ethyl group at the C5 position, is dictated by the reaction mechanism and the structure of the starting materials.

In the Van Leusen oxazole synthesis , an aldehyde reacts with TosMIC. nih.gov The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile attacking the aldehyde carbonyl. Subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the 5-substituted oxazole. nih.gov In this pathway, the aldehyde carbon becomes C4 of the oxazole ring, while the isocyanide carbon becomes C2 and the methylene (B1212753) carbon of TosMIC becomes C5. To obtain a 5-ethyl substituent, one would typically start with an appropriately substituted TosMIC derivative or use a different strategy.

Oxidative cyclization of precursors like N-propargylamides often involves an initial activation step followed by a 5-endo-dig cyclization. For metal-catalyzed variants, the specific mechanism depends on the metal. For example, gold catalysis can activate the alkyne for nucleophilic attack by the amide oxygen. The regioselectivity for forming a 5-substituted oxazole is controlled by the substitution pattern on the propargyl amide precursor.

A plausible mechanism for the calcium-catalyzed synthesis of 5-aminooxazoles involves the formation of a reactive N-acyliminium ion. nih.gov This intermediate reacts with the isocyanide to form a nitrilium ion, which then undergoes cyclization and aromatization to provide the 5-aminooxazole product. nih.gov The isocyanide carbon becomes C4, while the N-acyliminium carbon becomes C5, thus the substituent on the starting N,O-acetal directs the substitution at the 5-position.

Regioselective Iodination Techniques at the C4-Position of 1,3-Oxazoles

Once the 5-ethyl-1,3-oxazole core is synthesized, the next step is the introduction of an iodine atom specifically at the C4 position. The inherent reactivity of the oxazole ring, where electrophilic substitution often favors the C5 or C2 positions, makes C4-iodination a significant challenge requiring specialized techniques. tandfonline.com

Hypervalent Iodine Reagent-Mediated Iodination

Hypervalent iodine reagents are powerful oxidants and electrophilic halogen sources used in the synthesis of various heterocycles. bohrium.comumn.edunsf.gov Reagents such as (diacetoxyiodo)benzene (PIDA) in the presence of an iodine source can be used for iodocyclization reactions. nsf.gov For the direct iodination of a pre-formed oxazole ring, hypervalent iodine reagents can act as electrophilic iodine sources.

The combination of (diacetoxyiodo)benzene and trimethylsilyl iodide can promote intramolecular iodocyclization of N-allylamides to yield 5-iodomethyl-2-oxazoline compounds. nsf.gov While direct C4-iodination of 5-ethyl-1,3-oxazole using these reagents is not extensively documented, the principle involves the generation of an electrophilic iodine species that attacks the electron-rich oxazole ring. Achieving C4 selectivity would require overcoming the natural electronic preference of the ring, possibly through the use of directing groups or specific steric and electronic tuning of the substrate and reagents.

| Reagent System | Iodine Source | Proposed Role | Key Challenge |

| (Diacetoxyiodo)benzene (PIDA) / I₂ | I₂ | In-situ generation of electrophilic iodine species | Overcoming inherent C5/C2 regioselectivity of oxazole |

| Iodosylbenzene / TMSI | Trimethylsilyl iodide (TMSI) | Activation of iodine source for electrophilic attack | Directing the electrophile to the C4 position |

Lithium-Halogen Exchange and Subsequent Iodination

Lithium-halogen exchange is a kinetically controlled process that is highly effective for the regioselective preparation of organolithium compounds from organic halides. wikipedia.orgharvard.edu This method is particularly useful for functionalizing positions that are not easily accessed by direct deprotonation or electrophilic substitution. The exchange rate typically follows the trend I > Br > Cl. wikipedia.org

To achieve C4-iodination of a 5-ethyl-1,3-oxazole, a common strategy involves starting with a 4-halo-5-ethyl-1,3-oxazole (e.g., 4-bromo). Treatment of this precursor with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures results in a rapid exchange of the halogen at C4 for lithium. wikipedia.orgbyu.edu This creates a highly reactive 4-lithio-5-ethyl-1,3-oxazole intermediate. This intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom precisely at the C4 position. acs.org This two-step sequence effectively circumvents the regioselectivity problems associated with direct electrophilic iodination.

| Step | Reagent | Solvent/Temperature | Intermediate/Product |

| 1. Halogen-Lithium Exchange | n-Butyllithium or t-Butyllithium | Ethereal solvent (e.g., THF, Et₂O) / Low Temp. (-78 °C) | 4-Lithio-5-ethyl-1,3-oxazole |

| 2. Iodination (Quench) | Molecular Iodine (I₂) | Ethereal solvent / Low Temp. (-78 °C) | 5-Ethyl-4-iodo-1,3-oxazole |

This methodology provides a reliable and high-yielding route to the target compound, leveraging the predictable nature of the lithium-halogen exchange reaction.

Iodine-Catalyzed Oxidative Cyclization Routes

The synthesis of substituted oxazoles through iodine-catalyzed or mediated reactions represents an efficient and increasingly utilized strategy in organic chemistry. researchgate.net These methods often proceed under mild conditions and leverage the unique reactivity of iodine, which can act as both a catalyst and a promoter in the construction of C-O and C-N bonds essential for forming the oxazole ring. researchgate.net Hypervalent iodine reagents, in particular, are widely employed for the preparation of various oxazoles and other heterocyclic compounds. nsf.govumn.edu These reagents serve as powerful oxidants and activating agents for a variety of substrates, facilitating oxidative cyclization pathways. nsf.govumn.edu

One prominent route involves the oxidative cyclization of precursors such as α-bromoketones and benzylamine derivatives. rsc.orgresearchgate.net In a typical reaction, molecular iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃) can efficiently promote the formation of the oxazole ring. rsc.orgresearchgate.net The mechanism is thought to involve the iodine-mediated oxidation of intermediates, leading to intramolecular cyclization and subsequent aromatization to yield the stable oxazole core. This approach is versatile, allowing for the synthesis of 2,5-diaryl, 2,4,5-triaryl, and even 5-alkyl substituted oxazoles. rsc.org

For the specific synthesis of a 4-iodo-oxazole derivative, iodine can play a dual role: catalyzing the cyclization and acting as an iodinating agent. A modular synthesis strategy has been developed that consists of a sequential copper-catalyzed amidation of vinyl halides followed by a cyclization promoted by iodine, which can yield a variety of functionalized oxazoles. organic-chemistry.org Furthermore, hypervalent iodine reagents can be generated in situ to facilitate metal-free intramolecular oxidative cyclizations of suitable precursors like N-styrylbenzamides. organic-chemistry.org These methodologies highlight the potential for direct incorporation of an iodine atom at the 4-position of the oxazole ring during the cyclization process, offering a direct and atom-economical route to compounds like 5-Ethyl-4-iodo-1,3-oxazole.

Precursor Synthesis and Functional Group Interconversion Strategies for 5-Ethyl-4-iodo-1,3-oxazole

The synthesis of the target compound relies on the availability of appropriately substituted precursors, specifically those bearing an ethyl group destined for the C5 position of the oxazole ring. Several established methods for oxazole synthesis can be adapted for this purpose.

The van Leusen oxazole synthesis is a robust method for creating the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov By employing propanal as the aldehyde component, a 5-ethyl-1,3-oxazole can be synthesized. This reaction proceeds under basic conditions, where deprotonated TosMIC adds to the aldehyde, followed by an intramolecular cyclization and elimination of toluenesulfinic acid to form the 5-substituted oxazole ring. nih.gov

Another versatile approach involves the reaction of carboxylic acids with isocyanoacetates. nih.gov Using propanoic acid or its activated derivatives (e.g., propanoyl chloride) allows for the introduction of the ethyl group at the C5 position. researchgate.net The reaction of ethyl isocyanoacetate with acyl chlorides or other activated carboxylic acid derivatives provides a direct route to 5-substituted oxazole-4-carboxylic acid esters, which can be further modified. researchgate.net For instance, the reaction of ethyl isocyanoacetate with propionyl chloride would yield ethyl 5-ethyl-1,3-oxazole-4-carboxylate, a precursor that can be subsequently iodinated and decarboxylated if necessary.

Additionally, precursors can be synthesized from ethyl oleate, which can be converted into stearic acid hydrazide. This intermediate can then undergo intermolecular cyclization with various reagents to form 2,5-disubstituted 1,3,4-oxadiazoles, demonstrating the utility of long-chain ethyl esters in heterocyclic synthesis. researchgate.net While this produces a different isomer of the oxazole family, the principle of using ethyl-containing starting materials is broadly applicable.

Functional group interconversion provides a powerful alternative to direct synthesis, particularly for introducing an iodine substituent onto a pre-formed oxazole ring. Halogen exchange reactions are a primary method for converting more readily available chloro- or bromo-oxazoles into their iodo-counterparts. manac-inc.co.jp

The Finkelstein reaction is a classic and widely used method for halogen exchange, involving a bimolecular nucleophilic substitution (Sɴ2) mechanism. manac-inc.co.jp In this process, a 4-bromo-5-ethyl-1,3-oxazole could be treated with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like acetone or dimethylformamide (DMF). The equilibrium of the reaction is driven towards the formation of the iodo-derivative because sodium iodide is soluble in acetone while the resulting sodium bromide is not, causing it to precipitate out of the solution. manac-inc.co.jp For aryl halides, including halogenated heterocycles, this reaction can be facilitated by the presence of a copper(I) catalyst, especially when the halogen is attached to an sp²-hybridized carbon. manac-inc.co.jp

Another relevant phenomenon in heteroaromatic systems is the "halogen dance" reaction. nih.gov This base-induced migration of a halogen atom can be synthetically useful. For instance, treatment of a 5-bromo-oxazole with a strong base like lithium diisopropylamide (LDA) at low temperatures can lead to deprotonation at the C4 position, followed by a halogen exchange that results in the formation of the more stable 4-lithiated 5-bromo-oxazole, which can then rearrange to a 4-bromo-oxazole derivative. nih.gov While this describes a bromo-migration, similar principles can be applied in strategies to prepare a 4-iodo-oxazole from an alternative regioisomer or to introduce iodine at a specific position following a metal-halogen exchange.

Optimization of Reaction Conditions and Yields for Targeted Synthesis

The successful synthesis of 5-Ethyl-4-iodo-1,3-oxazole, whether through direct cyclization or functional group interconversion, is highly dependent on the careful optimization of reaction conditions to maximize yield and purity. Key parameters that are typically adjusted include the choice of solvent, base, temperature, reaction time, and catalyst system.

For iodine-mediated oxidative cyclization reactions, the choice of oxidant and solvent is critical. While molecular iodine can be effective, hypervalent iodine reagents may offer milder conditions and improved yields. nsf.govumn.edu The reaction temperature is also crucial; for example, in the synthesis of 2,4,5-trisubstituted oxazoles from α-bromoketones and benzylamines, a temperature of 80 °C in DMF was found to be effective. researchgate.net

The following table illustrates the optimization of conditions for a representative synthesis of an azoiodazinium salt, which involves an oxidative cyclization step. Although the target molecule is different, the principles of optimization are directly applicable.

Table 1: Optimization of Reaction Conditions for Oxidative Cyclization Adapted from a study on azoiodazinium salt synthesis, illustrating common optimization parameters. beilstein-journals.org

| Entry | Oxidant (equiv) | Acid (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | mCPBA (1.1) | TfOH (2.5) | DCM | 40 | 72 | 55 |

| 2 | mCPBA (1.3) | TfOH (5.0) | DCM | 65 | 336 (14d) | 52 |

| 3 | mCPBA (1.1) | TfOH (2.5) | MeNO₂ | 40 | 72 | <10 |

| 4 | Oxone (1.5) | TfOH (2.5) | DCM | 40 | 72 | 0 |

In the context of preparing oxazoles from carboxylic acids, optimization involves selecting the appropriate activating agent, base, and solvent. A study on the synthesis of 4,5-disubstituted oxazoles demonstrated that a combination of a triflylpyridinium reagent (DMAP-Tf), a base, and dichloromethane (DCM) as the solvent provided high yields. nih.gov

Table 2: Optimization of Base and Solvent for Oxazole Synthesis from Carboxylic Acids Based on a study of a rapid oxazole synthesis, highlighting the importance of base and solvent selection. nih.gov

| Entry | Base | Solvent | Time (h) | Yield (%) |

| 1 | Et₃N | DCM | 1 | 85 |

| 2 | DIPEA | DCM | 1 | 92 |

| 3 | DBU | DCM | 1 | 75 |

| 4 | DIPEA | THF | 3 | 60 |

| 5 | DIPEA | MeCN | 3 | 78 |

These examples underscore that achieving high yields for the targeted synthesis of 5-Ethyl-4-iodo-1,3-oxazole requires systematic screening of reaction parameters. For a halogen exchange reaction, optimization would focus on the iodide source, catalyst (if needed), solvent polarity, and temperature to drive the reaction to completion. manac-inc.co.jpnih.gov

Comprehensive Reactivity and Chemical Transformations of 5 Ethyl 4 Iodo 1,3 Oxazole

Cross-Coupling Reactions Involving the C4-Iodo Moiety

The C4-iodo substituent is the primary site for synthetic elaboration, serving as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This is predominantly achieved through transition metal catalysis, with palladium and copper being the most extensively utilized metals.

Palladium-Catalyzed C-C Bond Formations (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing complex molecular architectures from halo-heterocycles like 5-ethyl-4-iodo-1,3-oxazole. The high reactivity of the C-I bond facilitates oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the C4 position of the oxazole (B20620) and various organoboron compounds. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. While specific studies on 5-ethyl-4-iodo-1,3-oxazole are not extensively documented, the reactivity is analogous to other 4-iodo-oxazoles, which readily couple with aryl and vinyl boronic acids or their esters.

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond, linking a terminal alkyne to the C4 position of the oxazole ring. organic-chemistry.orgresearchgate.net This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. nih.gov The resulting 4-alkynyl-5-ethyl-1,3-oxazoles are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. researchgate.netnih.gov The reaction proceeds under mild, basic conditions and is compatible with a diverse array of functional groups on the alkyne coupling partner. organic-chemistry.org

| Reaction Type | Catalyst System | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | DME, Toluene, Dioxane/H₂O | Inert atmosphere, 60-100 °C |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, piperidine, DIPA | THF, DMF | Inert atmosphere, RT-60 °C |

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions provide a valuable alternative and complement to palladium-based methodologies, particularly for the formation of C-N and C-O bonds. The Ullmann condensation, a classical copper-mediated reaction, can be adapted for the coupling of 4-iodo-oxazoles with nucleophiles. Modern protocols often use copper(I) salts, such as CuI, in the presence of a ligand and a base. nih.gov

For instance, 4-iodo-oxazoles can undergo C-N coupling with various nitrogen-containing heterocycles, amides, or amines. nih.gov These reactions are crucial for synthesizing compounds with applications in medicinal chemistry. The use of ligands like 1,10-phenanthroline derivatives can significantly improve reaction yields and substrate scope. nih.gov

| Nucleophile | Catalyst System | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| N-Heterocycles (e.g., Pyridinone) | CuI / 4,7-dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Dioxane | Inert atmosphere, 110 °C |

Other Transition Metal-Catalyzed Transformations

While palladium and copper are the most common catalysts, other transition metals can also be employed for the functionalization of halo-oxazoles. Nickel catalysts, for example, are known to facilitate cross-coupling reactions and can offer different reactivity or cost-effectiveness compared to palladium. Nickel-catalyzed couplings of azoles with aromatic nitriles have been reported, demonstrating the potential for C-H arylation reactions. pharmaguideline.com Such methodologies could potentially be applied to 5-ethyl-4-iodo-1,3-oxazole, where the oxazole ring itself acts as the nucleophilic component in a direct arylation-type process, although this would represent a different mode of reactivity not directly involving the C-I bond as the electrophilic site.

Nucleophilic and Electrophilic Reactivity of the 1,3-Oxazole Ring System

Beyond the transformations at the C4-iodo position, the oxazole ring itself exhibits characteristic reactivity that can be exploited for further molecular diversification.

Functionalization at Unsubstituted Positions (C2, if applicable)

The C2 position of the oxazole ring is the most acidic and can be deprotonated using a strong base, such as an organolithium reagent (e.g., n-BuLi or LDA), to form a 2-lithio-oxazole intermediate. wikipedia.org This powerful nucleophile can then react with a variety of electrophiles, allowing for the introduction of a wide range of substituents at the C2 position. This process is a cornerstone of oxazole chemistry for building complexity. researchgate.net The resulting lithiated species exists in equilibrium with a ring-opened isonitrile form, but can be effectively trapped by electrophiles like aldehydes, ketones, or silyl halides. This provides a strategic method for synthesizing 2,4,5-trisubstituted oxazoles from the 4,5-disubstituted precursor.

Transformations of the 5-Ethyl Group

The 5-ethyl group is generally less reactive than the C4-iodo moiety or the C2 proton. Standard alkyl group transformations are possible, although the reactivity can be influenced by the adjacent heterocyclic ring. The alpha-carbon of the ethyl group (the methylene (B1212753) group) possesses some "benzylic-type" reactivity due to its position adjacent to the aromatic oxazole ring, making it potentially susceptible to radical halogenation or oxidation under specific conditions. However, specific literature detailing such transformations on 5-ethyl-1,3-oxazole is sparse, and these reactions are less common compared to the highly efficient cross-coupling and metallation strategies at other positions of the ring. Synthetic routes typically focus on building the oxazole ring with the desired alkyl substituent already in place rather than modifying it post-synthesis. organic-chemistry.org

Rearrangement Reactions and Ring Modifications

The structural framework of 5-Ethyl-4-iodo-1,3-oxazole allows for a variety of sophisticated chemical transformations, including skeletal rearrangements and modifications of the oxazole ring itself. These reactions are crucial for accessing a diverse range of molecular architectures.

Halogen Dance Rearrangements in Iodooxazole Systems

The halogen dance rearrangement is a notable transformation observed in iodooxazole systems, wherein a halogen atom migrates from one position to another on the aromatic ring under the influence of a strong base. This reaction, driven by thermodynamics, provides a powerful method for functionalizing positions on the oxazole ring that are otherwise difficult to access. organic-chemistry.org

In the case of iodooxazoles, this rearrangement typically involves the migration of an iodine atom. For instance, treatment of a 5-iodooxazole with a strong base like lithium diisopropylamide (LDA) can induce the migration of the iodine to the C4 position, yielding a 4-iodooxazole. rsc.orgacs.org The generally accepted mechanism begins with the deprotonation at the most acidic position of the ring, which is often adjacent to the oxazole oxygen. The resulting carbanion then facilitates the transfer of the halogen. rsc.org

However, the halogen dance reaction of 5-iodooxazoles presents unique mechanistic considerations compared to their bromo-analogues. Studies have shown that the process can be complicated by a competing lithium-iodide exchange at the C5-position, which can lead to reductive dehalogenation and remove the substrate from the desired reaction pathway, thus lowering the yield of the rearranged product. rsc.org

Optimization of reaction conditions is therefore critical. Research has demonstrated that the yield of the 4-iodooxazole product can be significantly improved. For example, using specific organic catalysts has been shown to enhance the efficiency and yield of the rearrangement to synthetically useful levels. rsc.orgacs.org

Table 1: Conditions for Halogen Dance Rearrangement of a 5-Iodooxazole Derivative

| Entry | Base | Conditions | Product(s) | Yield(s) | Reference |

| 1 | LDA | -78 °C | 4-Iodooxazole derivative + Reduced oxazole | 35% + 31% | rsc.org |

| 2 | LDA / Catalyst | Optimized | 4-Iodooxazole derivative | Improved Yield | rsc.orgacs.org |

This rearrangement is a key strategic step in the synthesis of polysubstituted heteroaromatic systems, enabling the creation of a newly nucleophilic center at the halogen's migrated position and allowing for electrophilic interception at the vacated site. organic-chemistry.org

Ring-Opening and Re-Cyclization Pathways

The oxazole ring, while aromatic, can undergo ring-opening and re-cyclization reactions under specific conditions, particularly photochemical stimulation. These pathways lead to isomeric structures and offer access to different heterocyclic systems.

One of the well-documented transformations is the photochemical rearrangement of isoxazoles into oxazoles. This process is believed to proceed through a ring-opening to form an intermediate, such as an azirine, which then re-cyclizes to yield the more stable oxazole isomer. acs.org The wavelength of the light used can dramatically control the photochemical behavior and the products formed. For instance, irradiation of 3,5-diarylisoxazoles with ultraviolet light leads to the formation of 2,5-diaryloxazoles via a 3-aroyl-2-aryl-1-azirine intermediate. acs.org The efficiency of these transformations can be enhanced using continuous flow processes, which allow for rapid and mild reaction conditions. organic-chemistry.org

While not extensively documented specifically for 5-Ethyl-4-iodo-1,3-oxazole, these photochemical transposition reactions are a general feature of the oxazole and isoxazole systems. Other ring-opening mechanisms can be catalyzed by transition metals. For example, silver-catalyzed ring-opening of oxazoles has been reported to yield isoquinolones in the presence of suitable reaction partners. Such reactions highlight the latent reactivity of the oxazole core beyond simple substitution chemistry.

Role as a Versatile Building Block in Complex Organic Synthesis (Excluding Biological/Medicinal Targets)

The unique combination of an ethyl group, an iodine atom, and the oxazole core makes 5-Ethyl-4-iodo-1,3-oxazole a highly versatile building block in the construction of complex organic molecules for applications in materials science and multi-step synthesis.

Precursor for Advanced Materials

The iodine atom on the 5-Ethyl-4-iodo-1,3-oxazole ring serves as a versatile handle for cross-coupling reactions, making it a valuable precursor for the synthesis of advanced materials like conductive polymers and molecular machines.

Furthermore, halogenated oxazoles are key intermediates in the synthesis of functionalized ethynyl (B1212043) oxazoles. These, in turn, have been utilized in the construction of sophisticated molecular machines, such as nanorotors. chemrxiv.org The synthesis involves introducing an alkyne group at the position of the iodine via a Sonogashira coupling, demonstrating a direct application of iodooxazoles in creating components for nanotechnology. chemrxiv.org

Intermediate in Multi-Step Synthetic Sequences

In multi-step organic synthesis, 5-Ethyl-4-iodo-1,3-oxazole serves as a valuable intermediate, providing a robust scaffold that can be elaborated into more complex structures. The oxazole core is a common motif in many complex molecules, and methods for its synthesis and functionalization are of great interest. nih.gov

The reactivity of the C-I bond allows for selective functionalization through various cross-coupling reactions, introducing new carbon-carbon or carbon-heteroatom bonds. This is a foundational step in building molecular complexity. Following coupling reactions, the oxazole ring itself can participate in further transformations or act as a stable core directing the reactivity of other parts of the molecule.

Multi-step sequences involving heterocyclic building blocks are common in the synthesis of complex targets. For example, a protocol for the multi-step synthesis of 1,2,4-oxadiazoles has been developed, showcasing the sequential nature of building complex heterocycles. researchgate.netnih.gov The strategic application of reactions like the halogen dance, followed by coupling, allows for the precise construction of highly substituted oxazole derivatives that would be challenging to synthesize otherwise. chemrxiv.org The Van Leusen oxazole synthesis is another key method for creating the initial oxazole ring, which can then be further modified. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Analysis

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise chemical environment of each atom within the "5-Ethyl-4-iodo-1,3-oxazole" molecule.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For "5-Ethyl-4-iodo-1,3-oxazole," a cross-peak would be expected between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the ¹³C signals for the methylene and methyl groups of the ethyl substituent by correlating them with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for establishing the connection of the ethyl group to the C5 position of the oxazole (B20620) ring and for assigning the quaternary carbons (C4 and C5). For instance, correlations would be expected from the methylene protons of the ethyl group to C5 and C4 of the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining spatial proximity between atoms. In the context of "5-Ethyl-4-iodo-1,3-oxazole," NOESY could reveal through-space interactions between the protons of the ethyl group and the oxazole ring, providing insights into the preferred conformation of the ethyl substituent relative to the heterocyclic core.

Table 1: Hypothetical 2D NMR Correlations for 5-Ethyl-4-iodo-1,3-oxazole

| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations |

|---|---|---|---|---|

| -CH2- (ethyl) | -CH3 (ethyl) | -CH2- | -CH3, C5, C4 | -CH3 (ethyl), H2 (oxazole) |

| -CH3 (ethyl) | -CH2- (ethyl) | -CH3 | -CH2-, C5 | -CH2- (ethyl) |

| H2 (oxazole) | None | C2 | C4, C5 | -CH2- (ethyl) |

Advanced NMR techniques can be employed for real-time monitoring of the synthesis or subsequent reactions of "5-Ethyl-4-iodo-1,3-oxazole." Techniques like in situ NMR allow for the observation of reaction intermediates, the determination of reaction kinetics, and the optimization of reaction conditions without the need for sample workup. This provides a dynamic understanding of the chemical transformations involving the target molecule.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the solid-state structure of a molecule. beilstein-journals.orgmdpi.com For "5-Ethyl-4-iodo-1,3-oxazole," this technique would yield precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed three-dimensional picture of the molecule. Key structural insights would include the planarity of the oxazole ring, the conformation of the ethyl group, and the nature of intermolecular interactions, such as halogen bonding involving the iodine atom, in the crystal lattice. researchgate.net

Table 2: Expected Crystallographic Parameters for 5-Ethyl-4-iodo-1,3-oxazole

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths (Å) | C-I, C-O, C-N, C-C |

| Bond Angles (°) | Angles within the oxazole ring and ethyl group |

| Intermolecular Interactions | Potential for halogen bonding (C-I···N or C-I···O) |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) is essential for the accurate determination of the molecular weight and elemental composition of "5-Ethyl-4-iodo-1,3-oxazole." The high precision of HRMS allows for the confirmation of the molecular formula (C₅H₆INO) by distinguishing it from other potential formulas with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. researchgate.netclockss.org The fragmentation pattern provides valuable structural information. For "5-Ethyl-4-iodo-1,3-oxazole," characteristic fragmentation would likely involve the loss of the iodine atom, the ethyl group, or cleavage of the oxazole ring. wikipedia.org

Table 3: Predicted High-Resolution Mass Spectrometry Data for 5-Ethyl-4-iodo-1,3-oxazole

| Ion | Formula | Calculated m/z | Observed m/z (Hypothetical) | Assignment |

|---|---|---|---|---|

| [M]⁺• | C₅H₆INO⁺• | 222.9545 | 222.9543 | Molecular Ion |

| [M-C₂H₅]⁺ | C₃HINO⁺ | 193.9239 | 193.9237 | Loss of ethyl radical |

| [M-I]⁺ | C₅H₆NO⁺ | 96.0449 | 96.0448 | Loss of iodine radical |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

Table 4: Anticipated Vibrational Frequencies for 5-Ethyl-4-iodo-1,3-oxazole

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| C-H stretch (ethyl) | 2850-3000 | FT-IR, Raman |

| C=N stretch (oxazole) | 1640-1680 | FT-IR, Raman |

| C=C stretch (oxazole) | 1500-1580 | FT-IR, Raman |

| C-O stretch (oxazole) | 1020-1150 | FT-IR, Raman |

| C-I stretch | 500-600 | Raman, Far-IR |

Chiroptical Techniques (e.g., Circular Dichroism) for Stereochemical Assignments (if chiral derivatives are relevant)

For the achiral molecule "5-Ethyl-4-iodo-1,3-oxazole," chiroptical techniques such as circular dichroism (CD) are not directly applicable. However, should chiral derivatives be synthesized, for example, by introducing a stereocenter in a substituent, CD spectroscopy would be a powerful tool for determining the absolute configuration and studying conformational chirality.

Theoretical and Computational Investigations of 5 Ethyl 4 Iodo 1,3 Oxazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and stability of organic molecules. irjweb.com DFT methods are employed to calculate various electronic properties, such as molecular orbital energies, electron density distribution, and molecular electrostatic potential. These calculations help in predicting the reactivity and stability of the molecule.

For 5-Ethyl-4-iodo-1,3-oxazole, DFT calculations could be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. irjweb.com In studies of other oxazole (B20620) derivatives, DFT has been successfully used to predict their structural and spectral properties. irjweb.com

Table 1: Illustrative Electronic Properties of an Oxazole Derivative Calculated using DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is illustrative for a generic oxazole derivative and not specific to 5-Ethyl-4-iodo-1,3-oxazole.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies.

For 5-Ethyl-4-iodo-1,3-oxazole, computational modeling can be used to explore various synthetic routes, such as the Van Leusen oxazole synthesis. nih.gov By mapping the potential energy surface of the reaction, stationary points, including reactants, intermediates, transition states, and products, can be identified. The calculation of the energy differences between these stationary points provides the activation energies for each step of the reaction.

For instance, in the synthesis of oxazoles, computational studies can help in understanding the cycloaddition reaction mechanism, which is a key step in the formation of the oxazole ring. nih.gov The calculated activation energies can then be used to predict the feasibility of a particular reaction pathway and to optimize reaction conditions.

In many synthetic procedures for oxazoles, catalysts play a crucial role. organic-chemistry.org Computational modeling can provide detailed insights into the interactions between the catalyst and the substrate, in this case, the precursors to 5-Ethyl-4-iodo-1,3-oxazole.

By modeling the catalyst-substrate complex, it is possible to understand the nature of the bonding and the electronic interactions that facilitate the catalytic process. For example, in palladium-catalyzed cross-coupling reactions, which are commonly used for the synthesis of substituted oxazoles, DFT calculations can be employed to study the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. organic-chemistry.org This understanding can aid in the design of more efficient catalysts.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of the synthesized compound. For 5-Ethyl-4-iodo-1,3-oxazole, DFT calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Predicted vibrational frequencies from IR spectra calculations can be compared with experimental IR spectra to identify characteristic functional groups. Similarly, calculated NMR chemical shifts for the hydrogen and carbon atoms in 5-Ethyl-4-iodo-1,3-oxazole can be compared with experimental NMR data to confirm its structure. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for an Oxazole Derivative

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR Frequency (C=N stretch) | 1650 cm⁻¹ | 1645 cm⁻¹ |

| ¹H NMR Chemical Shift (H5) | 7.8 ppm | 7.9 ppm |

| ¹³C NMR Chemical Shift (C5) | 150 ppm | 151 ppm |

| UV-Vis λmax | 250 nm | 252 nm |

Note: The data in this table is illustrative for a generic oxazole derivative and not specific to 5-Ethyl-4-iodo-1,3-oxazole.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. While MD simulations are more commonly applied to larger systems, they can be useful for understanding the intermolecular interactions of 5-Ethyl-4-iodo-1,3-oxazole.

For example, MD simulations could be used to study the solvation of 5-Ethyl-4-iodo-1,3-oxazole in different solvents, providing insights into its solubility and the nature of solute-solvent interactions. If 5-Ethyl-4-iodo-1,3-oxazole were to be investigated for its biological activity, MD simulations could be employed to study its binding to a target protein, revealing the key interactions that stabilize the protein-ligand complex.

Future Perspectives and Unexplored Research Avenues

Development of More Sustainable and Green Synthetic Protocols

The future synthesis of 5-Ethyl-4-iodo-1,3-oxazole and its derivatives would benefit significantly from the adoption of green chemistry principles to minimize environmental impact and improve efficiency. nih.gov Current synthetic methods for oxazoles often rely on conventional heating and hazardous solvents. ijpsonline.com Future research should focus on developing eco-friendly alternatives. nih.gov

Promising green synthetic strategies that could be adapted for 5-Ethyl-4-iodo-1,3-oxazole include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions. nih.gov Microwave irradiation has been successfully used for synthesizing various oxadiazole and benzoxazole (B165842) derivatives and could be optimized for the cyclization steps leading to the oxazole (B20620) ring of the target compound. ijpsonline.comnih.govijpsonline.com

Ultrasonication: Sonochemistry offers another energy-efficient method that can enhance reaction rates and yields. ijpsonline.com The use of ultrasonic irradiation has been demonstrated in the synthesis of 2-phenyloxazoline, highlighting its potential for forming the core oxazole structure. ijpsonline.com

Solvent-Free Reactions: Grinding techniques, where reactants are mixed in the presence of a catalyst without any solvent, represent a highly sustainable approach. researchgate.net This method has been effectively used for the synthesis of 1,3,4-oxadiazoles using molecular iodine as a catalyst, a strategy that could be explored for the synthesis of iodo-substituted oxazoles. researchgate.net

Eco-Friendly Catalysts: Research into non-toxic, reusable catalysts, such as nano-MgO, can provide greener pathways for synthesizing heterocyclic compounds like isoxazole-5(4H)-ones, a principle applicable to oxazole synthesis. du.ac.ir

Table 1: Potential Green Synthesis Methodologies for 5-Ethyl-4-iodo-1,3-oxazole

| Green Technique | Potential Advantages | Relevant Precedent |

|---|---|---|

| Microwave Irradiation | Reduced reaction time, higher yields, less energy consumption. | Synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole. nih.gov |

| Ultrasonication | Mild reaction conditions, high yields, shorter reaction times. | Synthesis of 2-phenyloxazoline. ijpsonline.com |

| Grinding (Mechanochemistry) | Solvent-free, simple workup, reduced waste. | Iodine-catalyzed synthesis of 1,3,4-oxadiazoles. researchgate.net |

| Green Catalysts (e.g., nano-MgO) | Reusability, lower toxicity, high efficiency. | Catalysis of 3,4-disubstituted isoxazole-5(4H)-ones. du.ac.ir |

Discovery of Novel Reactivity and Catalytic Systems

The iodine substituent at the 4-position of the oxazole ring is a key functional handle for exploring novel reactivity. evitachem.com This opens avenues for creating more complex molecular architectures through various coupling reactions.

Future research could investigate:

Cross-Coupling Reactions: The C-I bond is highly suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. ijpsonline.comevitachem.com These reactions would allow for the introduction of a wide range of aryl, alkyl, and alkynyl groups at the 4-position, significantly expanding the chemical space of accessible derivatives. The development of novel nickel-catalyzed Suzuki-Miyaura coupling reactions could also provide efficient methods for creating trisubstituted oxazoles. ijpsonline.com

Direct Arylation: Exploring palladium/copper-catalyzed direct C-H arylation at other positions of the oxazole ring, while the iodo-group is masked or utilized, could lead to polysubstituted oxazoles under mild conditions. ijpsonline.com

Nucleophilic Substitution: The iodine atom can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of various nucleophiles to form new C-O, C-N, and C-S bonds. evitachem.com

Cascade Reactions: Designing one-pot cascade reactions starting from 5-Ethyl-4-iodo-1,3-oxazole could provide rapid access to complex heterocyclic systems. For instance, a reaction sequence involving a cross-coupling followed by an intramolecular cyclization could be envisioned.

The development of new catalytic systems will be crucial. This includes exploring more abundant and less toxic metal catalysts (e.g., iron, copper) as alternatives to palladium and designing ligands that enhance catalyst activity and selectivity for reactions involving the oxazole core. ijpsonline.comjetir.org

Advanced Applications in Non-Biological Chemical Sciences (e.g., Materials, Ligands)

Beyond its potential in medicinal chemistry, 5-Ethyl-4-iodo-1,3-oxazole and its derivatives hold promise for applications in materials science and catalysis.

Organic Ligands for Catalysis: Oxazole-containing molecules can act as ligands for transition metals. mdpi.com Derivatives of 5-Ethyl-4-iodo-1,3-oxazole could be synthesized to serve as ligands for catalysts used in polymerization or asymmetric synthesis. mdpi.com For example, by replacing the iodine with a coordinating group like pyridine (B92270) via a Suzuki coupling, a bidentate ligand could be formed. Vanadium complexes with oxazole-based ligands have already been shown to be active catalysts for ethylene-norbornene copolymerization. mdpi.com

Functional Materials: Trisubstituted oxazoles have been reported to exhibit interesting photophysical properties, including scintillation, photochromism, and fluorescence switching. chemrxiv.org By strategically modifying the 5-Ethyl-4-iodo-1,3-oxazole core through cross-coupling reactions, new organic materials for optical applications, such as organic light-emitting diodes (OLEDs) or molecular sensors, could be developed.

Further Computational Insights and Predictive Modeling

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work. For 5-Ethyl-4-iodo-1,3-oxazole, computational studies could offer significant insights.

Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to model reaction pathways for cross-coupling or substitution reactions, helping to optimize reaction conditions. Computational methods can predict the relative reactivity of different sites on the oxazole ring, guiding synthetic strategies.

Molecular Geometry and Electronic Properties: Calculations can determine the molecule's three-dimensional structure, electronic distribution, and frontier molecular orbitals (HOMO/LUMO). This information is crucial for understanding its reactivity and for designing derivatives with specific electronic properties for materials science applications.

Predicting Spectroscopic Data: Computational modeling can predict NMR, IR, and UV-Vis spectra, which can aid in the characterization of newly synthesized derivatives.

Ligand-Metal Interactions: In the context of designing new catalysts, molecular docking and DFT can be used to model the interaction of oxazole-based ligands with metal centers, predicting binding affinities and geometries. researchgate.net This approach can accelerate the discovery of effective catalysts for specific chemical transformations.

Design and Synthesis of Derivatives for Specific Chemical Functions (Non-Therapeutic)

The synthetic versatility of 5-Ethyl-4-iodo-1,3-oxazole allows for the rational design of derivatives tailored for specific non-therapeutic chemical functions. The iodo-group serves as a versatile starting point for diversification.

Table 2: Proposed Synthetic Pathways for Functional Derivatives

| Target Derivative Class | Synthetic Strategy | Potential Function |

|---|---|---|

| Bipyridyl-Oxazole Hybrids | Suzuki coupling with pyridylboronic acid. | Metal-coordinating ligands for catalysis or sensor development. |

| Ethynyl-Oxazoles | Sonogashira coupling with terminal alkynes. | Precursors for "click" chemistry to build larger molecular assemblies or functional polymers. chemrxiv.orgchemrxiv.org |

| Oxazole-Carboxylates | Palladium-catalyzed carbonylation followed by esterification. | Intermediates for creating more complex esters or amides for materials applications. chemrxiv.org |

By leveraging established synthetic methodologies, such as those used to create 5-sulfonyl-1,3-oxazole-4-carboxylates or ethynyl (B1212043) oxazoles, a diverse library of derivatives can be generated from 5-Ethyl-4-iodo-1,3-oxazole. researchgate.netchemrxiv.org These new molecules can then be screened for desirable properties in materials science, coordination chemistry, and catalysis, unlocking the full potential of this heterocyclic scaffold.

Q & A

Q. What are the most reliable synthetic routes for 5-ethyl-4-iodo-1,3-oxazole, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cycloaddition reactions using hypervalent iodine reagents. For example, nitrile oxides can react with alkynes under iodine-mediated conditions to form isoxazole cores. Reaction optimization should focus on:

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Catalyst selection : Use iodine(III) reagents (e.g., PhI(OAc)₂) for regioselective iodination at the 4-position .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective for isolating the product .

Q. How can researchers characterize the structural and electronic properties of 5-ethyl-4-iodo-1,3-oxazole?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- Single-crystal X-ray diffraction : Resolves bond lengths and angles, confirming iodine substitution at the 4-position (C–I bond ~2.09 Å) .

- NMR spectroscopy : H NMR shows ethyl group signals at δ 1.2–1.4 ppm (triplet) and δ 2.5–2.7 ppm (quartet); C NMR confirms oxazole ring carbons at δ 95–160 ppm .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 264.987) .

Q. What are the key reactivity patterns of 5-ethyl-4-iodo-1,3-oxazole in cross-coupling reactions?

Methodological Answer: The iodine substituent enables Suzuki-Miyaura or Sonogashira couplings:

- Suzuki conditions : Use Pd(PPh₃)₄ (5 mol%), aryl boronic acids (1.2 equiv), and Na₂CO₃ in DMF/H₂O (3:1) at 90°C for 12 hours .

- Sonogashira conditions : Employ PdCl₂(PPh₃)₂ (3 mol%), CuI (10 mol%), and triethylamine in THF at 60°C . Monitor reaction progress via TLC and isolate products via recrystallization (ethanol/water).

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of electrophilic substitutions in 5-ethyl-4-iodo-1,3-oxazole?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces:

- Electron-deficient sites : The 4-iodo group withdraws electron density, directing electrophiles to the 5-ethyl-substituted carbon .

- Transition state analysis : Compare activation energies for bromination at C2 vs. C5 to validate regioselectivity . Pair computational results with experimental validation (e.g., bromination yields).

Q. What strategies resolve contradictions in reported antimicrobial activity data for 5-ethyl-4-iodo-1,3-oxazole derivatives?

Methodological Answer: Address variability via:

- Standardized assays : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC (minimum inhibitory concentration) testing against S. aureus and E. coli .

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., replacing ethyl with methyl reduces activity by ~40%) .

- Solubility adjustments : Test derivatives in DMSO/PBS mixtures to control aggregation artifacts .

Q. How can 5-ethyl-4-iodo-1,3-oxazole be integrated into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer: Design MOFs via solvothermal synthesis:

- Ligand functionalization : Coordinate the oxazole’s nitrogen to Zn²⁺ or Cu²⁺ nodes in DMF at 120°C .

- Porosity analysis : Use BET surface area measurements (N₂ adsorption) to confirm framework stability (>500 m²/g) .

- Catalytic testing : Assess MOF performance in Knoevenagel condensations (e.g., benzaldehyde + malononitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.